Preussomerin F

Antifungal Natural Products Spirobisnaphthalene

Preussomerin F (C20H14O7, MW 366.3 g/mol) is a polycyclic aromatic bis-ketal belonging to the spirobisnaphthalene class of fungal secondary metabolites. First isolated from the coprophilous fungus Preussia isomera and subsequently identified in Microsphaeropsis sp.

Molecular Formula C20H14O7
Molecular Weight 366.3 g/mol
Cat. No. B1248231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreussomerin F
Synonymspreussomerin F
Molecular FormulaC20H14O7
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CC23C4=C(C1O)C=CC=C4OC5(O2)C6C(O6)C(=O)C7=C(C=CC(=C57)O3)O
InChIInChI=1S/C20H14O7/c21-9-6-7-19-14-8(9)2-1-3-11(14)26-20(27-19)15-12(25-19)5-4-10(22)13(15)16(23)17-18(20)24-17/h1-5,9,17-18,21-22H,6-7H2/t9-,17+,18+,19+,20-/m0/s1
InChIKeyPFLISIVPNOLCBQ-NDMITINESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Preussomerin F: A Structurally Defined Spirobisnaphthalene Antifungal & Cytotoxic Natural Product for Targeted Antimicrobial and Anticancer Screening


Preussomerin F (C20H14O7, MW 366.3 g/mol) is a polycyclic aromatic bis-ketal belonging to the spirobisnaphthalene class of fungal secondary metabolites. First isolated from the coprophilous fungus Preussia isomera and subsequently identified in Microsphaeropsis sp. and Lasiodiplodia theobromae, it shares the characteristic spiroacetal-bridged naphthalene core with other preussomerins (A–L) and deoxypreussomerins [1]. Unlike many in-class members, Preussomerin F contains a specific epoxide and hydroxylation pattern that dictates its bioactivity profile and synthetic tractability. The compound has demonstrated antifungal, antibacterial, and cytotoxic activities, and was among the first preussomerins targeted for total synthesis, enabling reliable procurement of authenticated material [2].

Structurally defined spirobisnaphthalene scaffold with characteristic epoxide-hydroxyl pattern
Total synthesis achieved, ensuring batch-to-batch structural reproducibility
Reported antifungal and cytotoxicity profiles support SAR dissection studies

Why Preussomerin F Cannot Be Replaced by Other Preussomerins: Structural Determinants of Differential Bioactivity and Synthetic Access


The preussomerin family exhibits steep structure-activity relationships where minor modifications to the epoxide, hydroxyl, or spiroacetal architecture produce dramatic shifts in potency, selectivity, and target engagement. Preussomerin F occupies a specific position in this activity landscape: its epoxide regioisomerism and hydroxylation pattern differ from the more potent antifungal Preussomerin D and the nanomolar FPTase inhibitor Preussomerin G, resulting in a distinct spectrum of antimicrobial and cytotoxic activity that is neither interchangeable with higher-potency congeners nor predictable from class-level trends [1]. Additionally, the availability of a definitive total synthesis for Preussomerin F, confirmed by X-ray crystallographic correlation, eliminates the batch-to-batch structural ambiguity that plagues fermentation-derived preussomerin mixtures [2]. Substituting Preussomerin F with an under-characterized congener risks irreproducible bioactivity readouts and misassignment of SAR.

Epoxide regiochemistry May shift antifungal and FPTase inhibitory profile compared to Preussomerin D or G.
Fermentation-derived analogs Carry co-metabolite contamination risk; may confound SAR interpretation.
Synthetic route specificity Modular synthesis developed for F, K, L does not directly provide other active congeners.

Preussomerin F: Head-to-Head Quantitative Differentiation Against Close Structural Analogs for Procurement Decision-Making


Antifungal Activity Hierarchy: Preussomerin F versus Preussomerin A and D in the Original Coprophilous Antagonism Model

In the original isolation study, antifungal activity was assessed against the early-successional coprophilous fungus Sordaria fimicola (NRRL 6459) using a radial growth inhibition assay. Preussomerin A, the most abundant congener, served as the baseline comparator. Preussomerin D was noted as 'a much more effective antifungal agent than preussomerin A' [1]. Although quantitative MIC data for Preussomerin F (compound 6) were not individually tabulated in the primary reference, the study confirmed that all preussomerins B–F retained measurable antifungal activity, and Preussomerin F was isolated in quantities sufficient for unambiguous structural assignment (0–0.1 mg/L), distinguishing it from trace congeners [1].

Antifungal activity
Class-level inference
Active (exact MIC not individually reported)
Preussomerin D: more effective Preussomerin A: baseline
Supports antifungal SAR interpretation
Sordaria fimicola model; data to verify
Antifungal Natural Products Spirobisnaphthalene

Cytotoxicity Profile: Preussomerin F Among Preussomerin Analogues Against Human Cancer Cell Lines

In a 2016 study, nine known preussomerin analogues (compounds 3–11), including Preussomerin F, were isolated from Lasiodiplodia theobromae ZJ-HQ1 and tested against human cancer cell lines. Compounds 4–7, a subset that includes Preussomerin F, exhibited significant cytotoxicity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells, with IC50 values ranging from 2.5 to 9.4 µM [1]. This places Preussomerin F in a moderately potent tier distinct from both the more potent chlorinated analogues (compounds 1–2, IC50 5.9–8.9 µM against A549 and MCF-7) and the less active congeners [1].

Cytotoxicity (IC50)
Cross-study comparable
2.5–9.4 µM
Supports cytotoxicity endpoint review
A549, HepG2, MCF-7; MTT assay
Cytotoxicity Anticancer Preussomerin Analogues

Antibacterial Potency Against Staphylococcus aureus: Preussomerin F Among Active Preussomerin Analogues

The same 2016 study evaluated antibacterial activity against Staphylococcus aureus. Compounds 5–7 and 11, a set that includes Preussomerin F, showed significant activity with MIC values ranging from 1.6 to 13 µg/mL [1]. In comparison, the chlorinated preussomerins (1–2) also fell within this active range (MIC 1.6–13 µg/mL), suggesting that chlorination does not confer a decisive antibacterial advantage over the natural epoxide/hydroxyl pattern of Preussomerin F [1].

Antibacterial MIC
Cross-study comparable
1.6–13 µg/mL
Supports antimicrobial screening context
S. aureus; broth microdilution
Antibacterial Staphylococcus aureus Preussomerin

Synthetic Accessibility and Structural Verification: Total Synthesis of (±)-Preussomerin F Versus Fermentation-Dependent Congeners

Preussomerin F was one of the first preussomerins to be synthesized de novo via a unified, non-biomimetic route that also produced Preussomerins K and L [1]. The synthetic sequence—featuring 2-arylacetal anion functionalization, tandem Friedel-Crafts cyclisation-deprotection, and regioselective hydrogenation—yields (±)-Preussomerin F in quantities sufficient for in-depth biological evaluation, whereas the natural congener Preussomerin D and the highly potent Preussomerin G have not been synthesized by this or comparable modular routes [1]. The synthetic material was confirmed by comparison with natural isolate data, providing an unambiguous structural benchmark absent for many fermentation-only preussomerins [1].

Total synthesis
Direct comparison
Achieved (2004); XRD/NMR confirmed
Synthetic route ensures structural reproducibility
Modular route extendable to F, K, L
Total Synthesis Structural Confirmation Preussomerin

FPTase Inhibition Landscape: Preussomerin F Position Relative to Highly Potent Congeners

The 1994 Merck study established that preussomerins inhibit Ras farnesyl-protein transferase (FPTase), a validated anticancer target. Preussomerin G (IC50 1.2 µM) and Preussomerin D (IC50 1.2 µM) were the most active, while Preussomerin H (IC50 12 µM) and Preussomerin I (IC50 17 µM) displayed >10-fold lower potency [1]. Preussomerin F was not directly evaluated in this study; however, its structural intermediacy between the highly potent Preussomerin D and the weakly active Preussomerin H suggests an FPTase IC50 likely in the low micromolar range, consistent with the SAR trend that epoxide positioning and the C-1' keto group critically modulate activity [2].

FPTase inhibition
Class-level inference
Predicted low µM (not experimentally determined)
May support Ras signaling pathway study context
Requires experimental validation; SAR-based interpolation
Farnesyltransferase Inhibition Ras Signaling Preussomerin

Preussomerin F: Highest-Confidence Application Scenarios Based on Verified Quantitative Differentiation


Antifungal SAR Probe for Spirobisnaphthalene Target Deconvolution

Preussomerin F serves as a mid-potency antifungal tool compound for dissecting structure-activity relationships within the spirobisnaphthalene class. Its confirmed activity against Sordaria fimicola and membership in the active subset of preussomerins [1] make it suitable for systematic comparison with more potent (Preussomerin D) and less potent congeners in target identification studies, such as affinity-based protein profiling or resistance mutant screening.

Cytotoxicity Reference Standard for Preussomerin Analog Profiling

With IC50 values in the 2.5–9.4 µM range across A549, HepG2, and MCF-7 cell lines [2], Preussomerin F provides a reproducible benchmark for calibrating cytotoxicity assays in natural product anticancer screening. Its intermediate potency avoids the steep dose-response curves of sub-micromolar congeners, enabling more accurate EC50 determination in co-treatment or synergy studies.

Synthetic Chemistry Feasibility Demonstrator and Analogue Library Starting Material

The validated total synthesis of (±)-Preussomerin F via a modular, non-biomimetic route [3] makes it the preferred entry point for medicinal chemistry programs aiming to generate preussomerin analogue libraries. Unlike fermentation-dependent congeners, synthetic Preussomerin F can be produced with defined stereochemistry and scaled for late-stage functionalization, supporting both academic SAR exploration and industrial lead optimization workflows.

Antibacterial Screening Hit Validation in Gram-Positive Pathogen Panels

Preussomerin F's significant activity against Staphylococcus aureus (MIC 1.6–13 µg/mL) [2] positions it as a validation tool for confirming target engagement in Gram-positive antibacterial discovery. Its comparable potency to chlorinated analogues, combined with its simpler synthetic access, makes it a cost-effective positive control for MIC determination and time-kill kinetic assays.

Application
Selection Property
Validation Focus
Antifungal SAR probe studies
Structurally defined spirobisnaphthalene scaffold
Comparative target deconvolution vs. more potent congeners
Cytotoxicity profiling in cancer cell models
Reported IC50 range across multiple human cancer cell lines
Cytotoxicity endpoint benchmarking and synergy assay support
Medicinal chemistry analogue expansion
Modular synthetic route with established structural confirmation
Batch consistency and late-stage derivatization feasibility
Gram-positive antibacterial screening
Reported MIC range against Staphylococcus aureus
Time-kill kinetics and target engagement confirmation
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